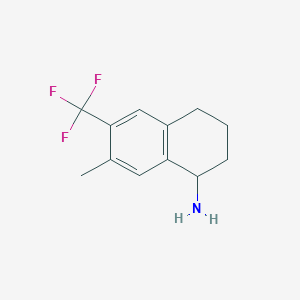
4-Chloro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3’-bipyridine is a heterocyclic organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 4-chloropyridine is reacted with a boronic acid derivative of 2-pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of 4-Chloro-2,3’-bipyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of magnetic nanoparticles as catalysts has also been explored to enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and an inert atmosphere.
Stille Coupling: Palladium catalyst, organotin reagent, and a base.
Negishi Coupling: Palladium or nickel catalyst, organozinc reagent, and a base.
Major Products: The major products formed from these reactions are typically substituted bipyridines, which can be further functionalized for various applications.
Scientific Research Applications
4-Chloro-2,3’-bipyridine has a wide range of applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Pharmaceuticals: The compound is a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the development of supramolecular structures and functional materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3’-bipyridine largely depends on its role as a ligand in coordination chemistry. The nitrogen atoms in the pyridine rings can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific molecular targets and pathways involved vary depending on the metal and the reaction conditions .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination ability with metals and used extensively in catalysis.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties and applications.
Uniqueness: 4-Chloro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C10H7ClN2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H |
InChI Key |
CDQMMWWCMQSUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
